![molecular formula C14H8Cl2N2O B5648115 2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5648115.png)
2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse chemical properties and potential applications in various fields, excluding drug usage and dosage details.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods, including microwave irradiation, which offers advantages such as high yield, increased reaction rate, and simplified work-up procedures. For example, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles have been synthesized efficiently under microwave conditions (Li Zheng, 2004). Another approach involves electrochemical synthesis, providing a novel route for the generation of these compounds (S. Kumar & P. Srivastava, 2019).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives reveals interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking interactions, contributing to their stability and defining their molecular geometry. These structural features are critical for understanding their chemical behavior and potential applications (Nilofar Baral et al., 2018).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cyclization and condensation, leading to the formation of structurally diverse compounds. The presence of chlorophenyl groups influences their chemical reactivity and the formation of supramolecular structures through hydrogen bonding and halogen interactions (A. Ramazani & A. Rezaei, 2010).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as their crystalline structure and stability, are influenced by their molecular arrangements and weak intermolecular interactions. The analysis of crystal structures provides insights into their stability and potential for forming solid-state materials with specific properties (E. Ye et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including their redox behavior, optoelectronic properties, and reactivity towards various reagents, are key to their potential applications. The electron-withdrawing effect of the oxadiazole units and the impact of substituents on their electronic properties have been studied to understand their behavior in chemical processes (Changsheng Wang et al., 2006).
Scientific Research Applications
Synthesis Methods
Microwave Irradiation Synthesis : A study detailed the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, offering advantages in yield, reaction rate, and simplicity (Li Zheng, 2004).
Synthesis of Heterocyclic Compounds : Another research focused on synthesizing new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, employing various methods for the synthesis (Z. Abbas, Dhuha Faruq Hussain, & R. M. Shakir, 2017).
Debenzoylation Synthesis : A study describes the synthesis of 2-(p-chlorophenyl)-5-[1′,2′,3′,4′,5′-penta-O-benzoyl-D-galactopentitol-1-yl]-1,3,4-oxadiazole and its debenzoylation, contributing to understanding of hydroxyl group protection in such compounds (C. Cannizzaro, I. Thiel, & N. D'Accorso, 1998).
Biological and Chemical Properties
Antibacterial and Thermal Properties : Research evaluated the antibacterial and thermal properties of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, with specific focus on compound 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole for its potent antibacterial activity (S. Arora, D. K. Aneja, M. Kumar, C. Sharma, & O. Prakash, 2012).
Antitubercular and Antioxidant Activities : A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their antitubercular and antioxidant activities (K. Prathap, M. Himaja, Sunil V. Mali, & D. Munirajasekhar, 2014).
Synthesis and CNS Depressant Activity Evaluation : A study synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated them for CNS depressant activities. The incorporation of electron withdrawing groups at specific positions on the oxadiazole ring led to enhanced pharmacological activity (Poonam Singh, P. Sharma, J. Sharma, A. Upadhyay, & Nitin Kumar, 2012).
Environmental and Green Chemistry Applications
Green Synthetic Method for 2-Aryl-1,3,4-Oxadiazoles : An eco-friendly protocol was developed for preparing 2-aryl-1,3,4-oxadiazoles, emphasizing water-based reactions and avoidance of catalysts, aligning with green chemistry principles (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).
Synthesis and Spectroscopic Analyses for Potential Anti-Cancer Drugs : A study focused on the synthesis, spectral analysis, and theoretical calculations of oxadiazole derivatives, suggesting their potential as new anti-cancer drugs (Abdul-Malek S. Al-Tamimi, Y. Mary, P. Miniyar, L. H. Al-Wahaibi, A. El-Emam, Stevan Armaković, & S. Armaković, 2018).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQDLOAMOQIOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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